molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No. B1334430
Key on ui cas rn: 73896-36-3
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
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Patent
US07256295B2

Procedure details

2,6-Dichloro-3-nitropyridine, 25.0 gm (0.129 mole) was dissolved in methanol (50.0 ml) at room temperature. To the solution thus obtained, 25.0% aqueous ammonia solution 12.2 ml (0.179 mole) was charged at room temperature. The resulting mixture was heated to 35°–40° C. for 2.0 hrs. The reaction was monitored by TLC. After the completion of the reaction, the mixture was cooled to 20° C. The solid obtained was washed, filtered with methanol and dried to yield 12.50 gm of 2-amino-6-methoxy-3-nitro pyridine (56.45%) with the HPLC purity of 99.3%: Melting point 192°–195° C.; 1HNMR: (DMSO D6) δ6.75–6.77 ppm (d, 1H), δ8.38–8.40 (d, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH3:12].[CH3:13][OH:14]>>[NH2:12][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:14][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 35°–40° C. for 2.0 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed
FILTRATION
Type
FILTRATION
Details
filtered with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 56.45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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